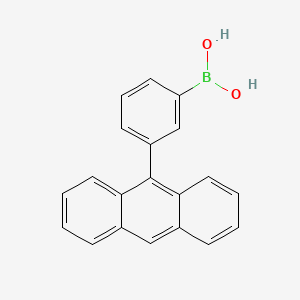
3-(9-Anthryl)phenylboronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Anthracen-9-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a phenyl ring that is further bonded to a boronic acid group. The presence of the anthracene unit imparts unique photophysical properties to the compound, making it useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Anthracen-9-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed by coupling an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. For instance, the reaction between 3-bromoanthracene and phenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate can yield (3-(Anthracen-9-yl)phenyl)boronic acid .
Industrial Production Methods
Industrial production of boronic acids, including (3-(Anthracen-9-yl)phenyl)boronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using efficient catalysts and reaction conditions. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions
(3-(Anthracen-9-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in substitution reactions.
Major Products Formed
Oxidation: Phenols
Reduction: Various reduced forms depending on the specific conditions
Substitution: New carbon-carbon bonded products, such as biaryl compounds
科学的研究の応用
(3-(Anthracen-9-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Biology: Employed in the labeling and detection of biomolecules due to its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of (3-(Anthracen-9-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in sensing applications, where the compound can bind to specific targets and produce a detectable signal. The anthracene moiety enhances the compound’s photophysical properties, making it suitable for use in fluorescence-based assays .
類似化合物との比較
Similar Compounds
- 9-Anthraceneboronic acid
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
(3-(Anthracen-9-yl)phenyl)boronic acid is unique due to the combination of the anthracene moiety and the boronic acid group. This combination imparts both strong photophysical properties and versatile reactivity, making it suitable for a wide range of applications in sensing, material science, and organic synthesis .
特性
分子式 |
C20H15BO2 |
|---|---|
分子量 |
298.1 g/mol |
IUPAC名 |
(3-anthracen-9-ylphenyl)boronic acid |
InChI |
InChI=1S/C20H15BO2/c22-21(23)17-9-5-8-16(13-17)20-18-10-3-1-6-14(18)12-15-7-2-4-11-19(15)20/h1-13,22-23H |
InChIキー |
HDVZWAAQDOINLQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


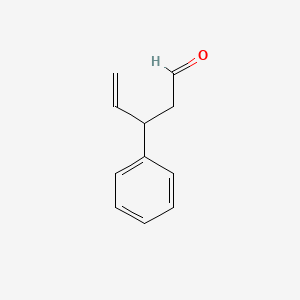
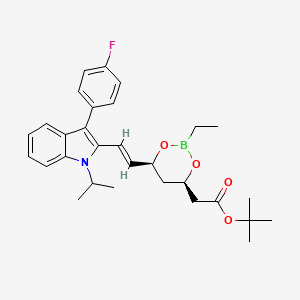
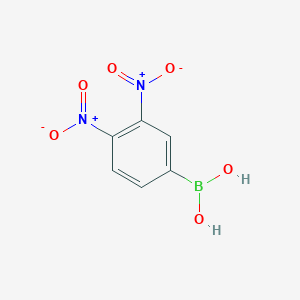
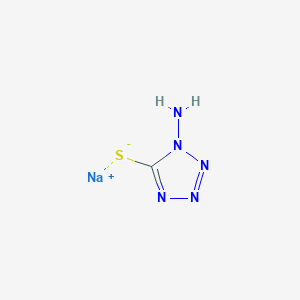
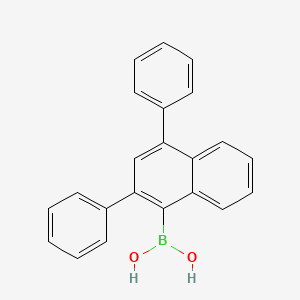
![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
![(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine](/img/structure/B15287474.png)
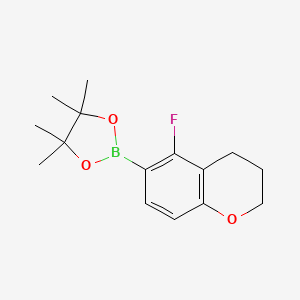
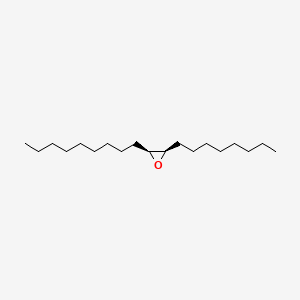
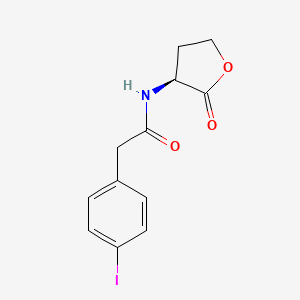
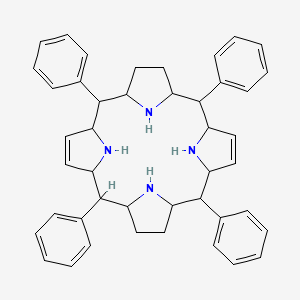

![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15287499.png)
![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
